molecular formula C20H20N8O B2558403 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 1797160-29-2

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No. B2558403
M. Wt: 388.435
InChI Key: YWNUKUOFKRHOPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would typically involve a detailed examination of the steps required to synthesize the compound, including the starting materials, reaction conditions, and any necessary purification steps.



Molecular Structure Analysis

This would involve examining the molecular structure of the compound, including its atomic composition, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo, including its reactivity with various reagents and its behavior under different conditions.



Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Antibacterial Activity

Research on the synthesis of pyrazoline and pyrazole derivatives, including compounds structurally related to "1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone," has demonstrated potential antibacterial and antifungal activities. These compounds have been synthesized through various chemical reactions and tested against organisms such as E. coli and S. aureus, showing promising results for the development of new antimicrobial agents (Hassan, 2013).

Antiviral Activity

Another study focused on the synthesis of pyridazinone derivatives for exploring their antiviral activities. These compounds, including those structurally similar to the one , were evaluated for cytotoxicity and efficacy against viruses such as HSV1 and HAV-MBB, suggesting their potential as antiviral agents (Attaby et al., 2006).

Herbicidal Applications

Pyridazinone compounds have also been studied for their herbicidal properties, inhibiting photosynthesis in plants such as barley. This research has contributed to the understanding of the phytotoxicity mechanisms and the development of new herbicides (Hilton et al., 1969).

Analgesic and Anti-inflammatory Activities

Further investigations have revealed that derivatives of pyridazinone, possessing piperazine and indole components, exhibit significant analgesic and anti-inflammatory activities without causing gastric ulceration. These findings highlight the compound's potential for developing new analgesic and anti-inflammatory drugs (Palaska et al., 1993).

Anticancer Activity

Research has also been conducted on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, assessing their anticancer activities. These studies have identified several compounds with promising efficacy against various cancer cell lines, offering insights into the development of new anticancer therapies (Kumar et al., 2013).

Safety And Hazards

This would involve studying any potential safety risks or hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas for further study.


I hope this general information is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

2-(1H-indol-3-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c29-20(11-15-12-22-17-4-2-1-3-16(15)17)27-9-7-26(8-10-27)18-5-6-19(25-24-18)28-14-21-13-23-28/h1-6,12-14,22H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNUKUOFKRHOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone

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